REACTION_CXSMILES
|
S([C:5]1[CH:6]=[C:7]([C:14]([O-:16])=[O:15])[CH:8]=[C:9]([CH:13]=1)[C:10]([O-:12])=[O:11])(O)(=O)=O.[Na+].[Na+].[Na+].[OH-:20].[Na+].C1(C(C2C=CC=C(C)C=2C)C)C=CC=CC=1>O>[OH:20][C:5]1[CH:6]=[C:7]([C:14]([OH:16])=[O:15])[CH:8]=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11] |f:0.1.2.3,4.5|
|
Name
|
Trisodium 5-sulfoisophthalate
|
Quantity
|
312 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C=1C=C(C=C(C(=O)[O-])C1)C(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1980 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C1=C(C(=CC=C1)C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
280 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The dehydrated mixture was stirred at 280° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
to separate the reaction medium
|
Type
|
CUSTOM
|
Details
|
precipitated with dilute sulfuric acid
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=C(C(=O)O)C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172.5 g | |
YIELD: PERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |